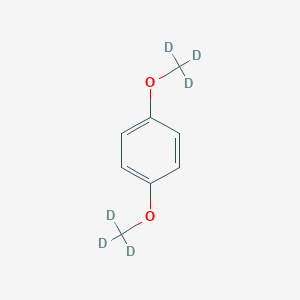

1,4-Dimethoxybenzene-D6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-Dimethoxybenzene-D6 is a deuterated derivative of 1,4-dimethoxybenzene, where the hydrogen atoms in the methoxy groups are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and spectroscopic studies.

準備方法

Synthetic Routes and Reaction Conditions

1,4-Dimethoxybenzene-D6 can be synthesized through the deuteration of 1,4-dimethoxybenzene. The process typically involves the following steps:

Starting Material: 1,4-Dimethoxybenzene.

Deuteration: The hydrogen atoms in the methoxy groups are replaced with deuterium using deuterated reagents such as deuterated methanol (CD3OD) in the presence of a catalyst like palladium on carbon (Pd/C).

Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. The temperature and pressure conditions are optimized to achieve maximum deuteration efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reactors, optimizing reaction conditions for higher yields, and implementing purification techniques such as distillation or crystallization to obtain the final product.

化学反応の分析

Types of Reactions

1,4-Dimethoxybenzene-D6 can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 1,4-dicarboxybenzene or 1,4-diformylbenzene.

Reduction: Formation of 1,4-dimethoxycyclohexane.

Substitution: Formation of halogenated derivatives such as 1,4-bis(trideuteriomethoxy)-2-bromobenzene.

科学的研究の応用

Synthesis Applications

1,4-Dimethoxybenzene-D6 is primarily used as a solvent and reagent in organic synthesis. Its deuterated form allows for enhanced NMR spectroscopy analysis, providing clearer spectral data due to the absence of proton signals.

Organic Synthesis

- Reactions : It serves as a precursor for synthesizing various organic compounds, including aryl vinyl ketones and other substituted aromatic compounds. The compound can undergo Friedel-Crafts alkylation and electrophilic substitution reactions due to the activating effects of the methoxy groups on the aromatic ring .

- Case Study : A study demonstrated the synthesis of aryl vinyl ketones using this compound as a starting material. The reaction involved treating it with dimethylamine hydrochloride and paraformaldehyde under acidic conditions to yield Mannich base hydrochlorides, which were further processed to obtain the desired ketones .

Analytical Applications

The deuterated form of 1,4-dimethoxybenzene is extensively utilized in analytical chemistry for its ability to provide accurate NMR data.

NMR Spectroscopy

- Benefits : The use of this compound in NMR spectroscopy enhances the resolution of spectra by reducing background noise from hydrogen signals. This is particularly beneficial in complex mixtures where precise identification of compounds is necessary.

- Example : In a laboratory setting, students utilized this compound to analyze reaction products through NMR spectroscopy, allowing them to identify structural features based on chemical shifts and splitting patterns observed in the spectra .

Material Science Applications

In material science, this compound plays a role in synthesizing polymers and advanced materials.

Polymer Synthesis

- Pillararenes : One notable application is in the synthesis of pillararenes through cyclization reactions involving 1,4-dimethoxybenzene. These cyclic oligomers exhibit unique host-guest properties useful for drug delivery systems .

作用機序

The mechanism of action of 1,4-Dimethoxybenzene-D6 primarily involves its isotopic properties. The presence of deuterium atoms affects the vibrational frequencies and bond strengths within the molecule, leading to differences in reaction kinetics and pathways compared to non-deuterated analogs. These isotopic effects can be exploited to study reaction mechanisms, isotope effects, and molecular interactions in various chemical and biological systems.

類似化合物との比較

1,4-Dimethoxybenzene-D6 can be compared with other similar compounds, such as:

1,4-Dimethoxybenzene: The non-deuterated analog, which has different isotopic properties and may exhibit different reaction kinetics.

1,4-Bis(trifluoromethoxy)benzene: A compound with trifluoromethoxy groups instead of methoxy groups, which has different electronic and steric properties.

1,4-Bis(ethynyl)benzene: A compound with ethynyl groups, which has different reactivity and applications in materials science.

The uniqueness of this compound lies in its deuterated methoxy groups, which provide distinct isotopic properties that are valuable in various analytical and research applications.

生物活性

1,4-Dimethoxybenzene-D6, also known as p-dimethoxybenzene-D6, is a deuterated analog of 1,4-dimethoxybenzene. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique properties and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, ecological roles, and reactivity in biological systems.

This compound (C8H10D6O2) appears as colorless crystals and is characterized by the presence of two methoxy groups attached to a benzene ring. The deuteration enhances its stability and allows for more precise tracking in biochemical studies due to the distinct NMR signals compared to its non-deuterated counterpart .

Ecological Roles

In environmental contexts, compounds like this compound play a role in attracting pollinators such as bees, suggesting their ecological importance beyond medicinal applications. The presence of methoxy groups is known to influence the volatility and solubility of aromatic compounds, which can affect their distribution in ecosystems.

Reactivity and Mechanisms

The reactivity of deuterated aromatic compounds like this compound can differ from their non-deuterated forms due to kinetic isotope effects (KIE). These effects can influence reaction pathways in biological systems, particularly in enzymatic reactions where hydrogen atom transfer is involved . Understanding these mechanisms is crucial for designing effective therapeutic agents.

Case Studies

Several studies have highlighted the biological activity of methoxy-substituted benzene derivatives:

- Study on Anticancer Activity : A study demonstrated that methoxy-substituted benzimidazole derivatives showed enhanced cytotoxicity against A549 cells under hypoxic conditions compared to normoxic conditions, indicating a potential strategy for targeting hypoxic tumor microenvironments .

- Pollinator Attraction Study : Research indicated that certain aromatic compounds can significantly attract pollinators, thereby enhancing plant reproductive success and ecosystem health.

特性

IUPAC Name |

1,4-bis(trideuteriomethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBQPCCCRFSCAX-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)OC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。